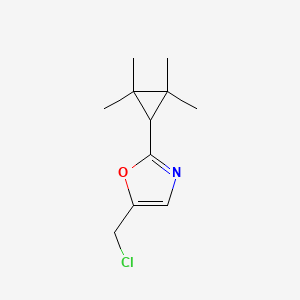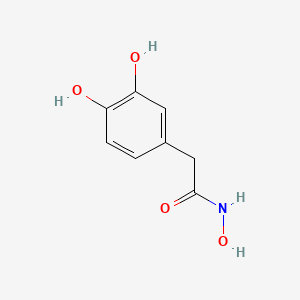
2-Amino-4,5-difluorobenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,5-difluorobenzamide hydrochloride is a chemical compound with the molecular formula C₇H₇ClF₂N₂O and a molecular weight of 208.59 g/mol . It is a derivative of benzamide, characterized by the presence of amino and difluoro substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-difluorobenzamide hydrochloride typically involves the following steps:
Nitration: The starting material, 4,5-difluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Amidation: The resulting 2-amino-4,5-difluoroaniline is then reacted with a carboxylic acid derivative, such as benzoyl chloride, to form 2-Amino-4,5-difluorobenzamide.
Hydrochloride Formation: Finally, the benzamide is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using industrial-scale reactors for the nitration and reduction steps.
Continuous Amidation: Employing continuous flow reactors for the amidation step to increase efficiency and yield.
Purification: Utilizing crystallization and recrystallization techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4,5-difluorobenzamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Amidation and Hydrolysis: The amide bond can be formed or broken under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Amidation: Carboxylic acid derivatives like acyl chlorides or anhydrides.
Hydrolysis: Acidic or basic conditions to break the amide bond.
Major Products Formed
Substitution Products: Alkylated or acylated derivatives.
Oxidation Products: Oxidized forms of the compound.
Reduction Products: Reduced forms of the compound.
Hydrolysis Products: Corresponding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-4,5-difluorobenzamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential pharmaceutical intermediate for the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-4,5-difluorobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,5-difluorobenzamide: The non-hydrochloride form of the compound.
2-Amino-3,4-difluorobenzamide: A similar compound with different fluorine substitution.
2-Amino-4,5-dichlorobenzamide: A compound with chlorine substituents instead of fluorine.
Uniqueness
2-Amino-4,5-difluorobenzamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C7H7ClF2N2O |
|---|---|
Molekulargewicht |
208.59 g/mol |
IUPAC-Name |
2-amino-4,5-difluorobenzamide;hydrochloride |
InChI |
InChI=1S/C7H6F2N2O.ClH/c8-4-1-3(7(11)12)6(10)2-5(4)9;/h1-2H,10H2,(H2,11,12);1H |
InChI-Schlüssel |
NIOATXZWMCDOMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)N)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205497.png)
![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)







amino)acetate](/img/structure/B13205557.png)


![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
